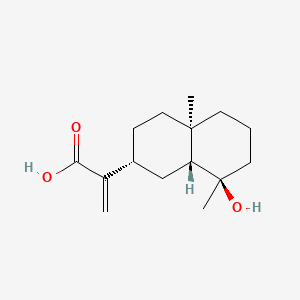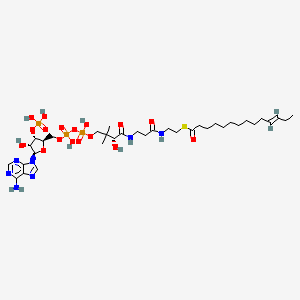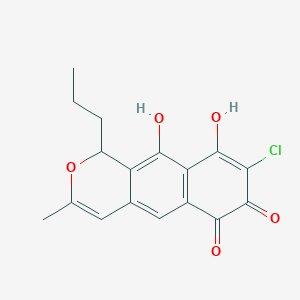![molecular formula C16H25N3O2S B1245912 4-dimethylamino-N-[5-(2-mercaptoacetylamino)pentyl]benzamide CAS No. 827036-76-0](/img/structure/B1245912.png)
4-dimethylamino-N-[5-(2-mercaptoacetylamino)pentyl]benzamide
Overview
Description
4-dimethylamino-N-[5-(2-mercaptoacetylamino)pentyl]benzamide, also known as DMAPA, is a synthetic molecule used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 140°C. DMAPA is composed of an amide group, a benzene ring, and two nitrogen atoms. It is a versatile compound that can be used to synthesize a variety of other molecules and can be used as a catalyst in a variety of reactions.
Scientific Research Applications
Biological Evaluation of Benzamides : A study by Saeed et al. (2015) involved the synthesis of various benzamide derivatives, which were then screened for their potential biological applications, including inhibition against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases (Saeed et al., 2015).
Anticonvulsant Properties : Research by Afolabi and Okolie (2013) on N-(substituted)-4-aminobenzamides, including derivatives similar to 4-dimethylamino-N-[5-(2-mercaptoacetylamino)pentyl]benzamide, revealed significant anticonvulsant activities in animal models (Afolabi & Okolie, 2013).
Synthesis and Activity of Anti-inflammatory Benzamides : Lynch et al. (2006) explored the synthesis of various benzamide derivatives, including some with dimethylamino groups, and evaluated their anti-inflammatory activities. This work highlights the potential therapeutic applications of these compounds in inflammatory conditions (Lynch et al., 2006).
Photochemistry of Carbamates : Silk and Unger (1973) studied the photodecomposition of carbamates related to 4-dimethylamino benzamides. Their findings contribute to understanding the environmental impact and degradation processes of similar compounds (Silk & Unger, 1973).
Synthesis of Central Nervous System Agents : A study by Martin et al. (1981) on the synthesis of derivatives of 4-dimethylamino benzamides suggests potential applications in treating central nervous system disorders (Martin et al., 1981).
Ultrasensitive Detection of Malignant Melanoma : Pyo et al. (2020) developed a positron emission tomography imaging probe based on a pyridine-based benzamide derivative for the ultrasensitive detection of melanoma, showcasing the potential of benzamide derivatives in diagnostic imaging (Pyo et al., 2020).
Photometric and Qualitative Reagent for Selenium : Research by Demeyere and Hoste (1962) evaluated 4-dimethylamino-1,2-phenylenediamine, a compound structurally related to 4-dimethylamino benzamides, as a reagent for selenium. This study underscores the utility of such compounds in analytical chemistry (Demeyere & Hoste, 1962).
Properties
IUPAC Name |
4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-19(2)14-8-6-13(7-9-14)16(21)18-11-5-3-4-10-17-15(20)12-22/h6-9,22H,3-5,10-12H2,1-2H3,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOHSANPZHQNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCNC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460682 | |
| Record name | 4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827036-76-0 | |
| Record name | 4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1245831.png)




![(2R)-N-[(E,2S,3R)-3,8-dihydroxy-9-methylidene-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B1245838.png)


![9-(3-iodo-4-methylphenyl)-5,9-dihydro-3H-furo[3,4-b]pyrano[4,3-e]pyridine-1,8(4H,7H)-dione](/img/structure/B1245847.png)





